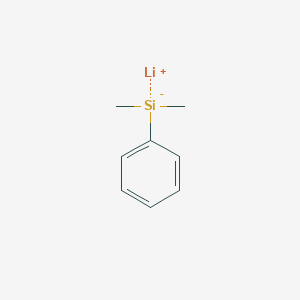

Lithium, (dimethylphenylsilyl)-

Description

BenchChem offers high-quality Lithium, (dimethylphenylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium, (dimethylphenylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

3839-31-4 |

|---|---|

Molecular Formula |

C8H11LiSi |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

lithium;dimethyl(phenyl)silanide |

InChI |

InChI=1S/C8H11Si.Li/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 |

InChI Key |

SKTKZZDMIDTKNB-UHFFFAOYSA-N |

SMILES |

[Li+].C[Si-](C)C1=CC=CC=C1 |

Canonical SMILES |

[Li+].C[Si-](C)C1=CC=CC=C1 |

Synonyms |

phenyldimethylsilyllithium PhMe2SiLi |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of (Dimethylphenylsilyl)lithium from Chlorodimethylphenylsilane

Introduction

(Dimethylphenylsilyl)lithium (PhMe₂SiLi) is a prominent organometallic reagent valued for its role as a potent silyl nucleophile in modern organic synthesis.[1] Generated in situ from the reductive metalation of chlorodimethylphenylsilane, this reagent is instrumental in the creation of silicon-carbon bonds. Its utility is demonstrated in a variety of synthetic transformations, including the synthesis of α-hydroxy silanes via addition to carbonyl compounds, the formation of valuable acylsilane intermediates, and, in the presence of copper(I) salts, conjugate additions to α,β-unsaturated systems.[1][2] This guide provides an in-depth overview of its synthesis, including detailed experimental protocols, reaction parameters, and safety considerations.

Reaction Mechanism and Pathway

The most common and efficient synthesis of (dimethylphenylsilyl)lithium involves the reductive cleavage of the silicon-halogen bond in chlorodimethylphenylsilane with an excess of lithium metal.[1] The reaction is typically performed in an ethereal solvent, such as tetrahydrofuran (THF).

The process occurs in two primary stages:

-

Disilane Formation: Two molecules of chlorodimethylphenylsilane react rapidly with lithium metal to form the corresponding disilane, 1,1,2,2-tetramethyl-1,2-diphenyldisilane, and lithium chloride.[1]

-

Disilane Cleavage: In a slower, subsequent step, the Si-Si bond of the intermediate disilane is cleaved by excess lithium metal to produce two equivalents of the target (dimethylphenylsilyl)lithium.[1]

The overall transformation is visually indicated by a distinct color change in the reaction mixture, which typically turns a deep purple or dark red, signifying the formation of the silyllithium anion.[2][3]

Caption: Reaction pathway for the synthesis of (dimethylphenylsilyl)lithium.

Detailed Experimental Protocols

The synthesis of (dimethylphenylsilyl)lithium is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox).[3][4] All glassware should be rigorously flame- or oven-dried prior to use.

Protocol 1: Synthesis at Low Temperature (Scheidt et al.)

This procedure, adapted from a well-established Organic Syntheses protocol, involves a prolonged reaction time at low temperature.[3]

Apparatus:

-

A flame-dried, 300-mL, two-necked Schlenk flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

Procedure:

-

Charge the flask with lithium wire (1.49 g, 214 mmol, ~3 equivalents).

-

Purge the flask with dry nitrogen.

-

Add anhydrous tetrahydrofuran (THF, 60 mL) via syringe.

-

To the stirring suspension of lithium wire, add chlorodimethylphenylsilane (12.0 mL, 71.5 mmol, 1 equivalent) via syringe at ambient temperature. A moderate exotherm may be observed.[3]

-

After addition, tightly seal the flask and transfer it to a freezer maintained at -15 to -20 °C.

-

Allow the reaction mixture to stand undisturbed for approximately 59 hours. The solution will develop a deep purple color.[3]

-

The resulting solution of (dimethylphenylsilyl)lithium is ready for use. Its concentration can be determined by titration prior to subsequent reactions.[3] The reagent should be kept at 0 °C or below as it is unstable at room temperature.[3]

Protocol 2: Synthesis at 0 °C (Barrett et al.)

This alternative Organic Syntheses procedure utilizes a shorter reaction time at a constant temperature of 0 °C.[2]

Apparatus:

-

An oven-dried, 500-mL, round-bottomed flask equipped with a magnetic stir bar and a rubber septum, purged with argon.

Procedure:

-

Charge the flask with lithium wire, cut into small pieces (7.37 g, 1.06 mol, ~6 equivalents).

-

Add dry tetrahydrofuran (THF, 250 mL).

-

Cool the flask to 0 °C using an ice bath or cryocooler.

-

Add chlorodimethylphenylsilane (30 g, 176 mmol, 1 equivalent) via syringe to the stirred suspension.

-

Continue stirring the reaction mixture at 0 °C for 16 hours. The solution typically turns a dark red color within the first 30 minutes.[2]

-

The resulting dark red solution of (dimethylphenylsilyl)lithium in THF is ready for in situ use.

Summary of Reaction Parameters

The following table summarizes the quantitative data from the cited experimental protocols for easy comparison.

| Parameter | Protocol 1 (Scheidt et al.[3]) | Protocol 2 (Barrett et al.[2]) | Protocol 3 (Konishi et al.[4]) |

| Lithium Form | Wire (45 mg/cm) | Wire (cut small) | Coarsely cut |

| Li (equivalents) | ~3.0 | ~6.0 | ~3.5 |

| PhMe₂SiCl (equiv.) | 1.0 | 1.0 | 1.0 |

| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous THF |

| Concentration | ~1.2 M | ~0.7 M | ~0.8 M |

| Temperature | -15 to -20 °C | 0 °C | 0 °C |

| Time | 59 h | 16 h | 4.5 h |

| Observation | Purple Solution | Dark Red Solution | Not specified |

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the preparation and in situ use of (dimethylphenylsilyl)lithium.

Caption: General laboratory workflow for the synthesis of PhMe₂SiLi.

Safety and Handling

-

Lithium Metal: Lithium is a highly reactive alkali metal that can ignite spontaneously in air, especially when finely divided. It reacts violently with water. Handle only under a dry, inert atmosphere.

-

Inert Atmosphere: The synthesis is extremely sensitive to air and moisture. All steps must be carried out under a positive pressure of dry argon or nitrogen.[4]

-

Solvents: Anhydrous solvents are critical for success. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a solvent purification system.[3][4]

-

Reagent Instability: (Dimethylphenylsilyl)lithium is unstable at ambient temperature and should be stored at or below 0 °C and used promptly after preparation.[3]

-

Work-up: The quenching of reactions involving silyllithium reagents can be exothermic. Quenching is typically performed at low temperatures with a saturated aqueous solution of ammonium chloride.[2][3]

References

Spectroscopic Characterization of (Dimethylphenylsilyl)lithium: An In-depth Technical Guide

(Dimethylphenylsilyl)lithium (PhMe₂SiLi) is a prominent organometallic reagent, widely utilized in organic synthesis as a potent silyl nucleophile for the formation of silicon-carbon bonds.[1] Its high reactivity, while synthetically useful, presents significant challenges for direct and comprehensive spectroscopic characterization. This guide provides a detailed overview of the available spectroscopic data, experimental protocols for its synthesis and analysis, and logical workflows for its application, tailored for researchers, scientists, and professionals in drug development.

Synthesis of (Dimethylphenylsilyl)lithium

The most common and practical synthesis of (dimethylphenylsilyl)lithium involves the reductive cleavage of a Si-Cl bond using an excess of lithium metal in an ethereal solvent, typically tetrahydrofuran (THF).[1][2] The reaction proceeds via the initial formation of a disilane, which is then cleaved by lithium to yield the desired silyllithium reagent.[3]

Experimental Protocol: Synthesis

This protocol is adapted from the procedure described by Fleming and coworkers.[4]

Materials:

-

Chlorodimethylphenylsilane (purified by vacuum distillation, bp 75–77 °C at 13–15 mmHg)[4]

-

Lithium wire (99.9%, in mineral oil)[4]

-

Anhydrous Tetrahydrofuran (THF) (distilled from sodium benzophenone ketyl or passed through a bed of activated alumina)[4][5]

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A flame-dried, two-necked Schlenk flask equipped with a magnetic stir bar and a nitrogen/argon inlet is charged with lithium wire, pre-washed with pentanes to remove mineral oil and cut into small segments (1-3 mm).[4]

-

Anhydrous THF is added to the flask via syringe under a positive pressure of inert gas.

-

Chlorodimethylphenylsilane is added dropwise to the suspension of lithium wire at ambient temperature with stirring. A moderate exotherm may be observed.[4]

-

The reaction flask is sealed and stirred. The formation of the reagent is indicated by the appearance of a purple color.[4] The reaction is typically allowed to proceed for an extended period (e.g., 59 hours at -15 to -20 °C) to ensure complete conversion.[4]

-

The resulting solution of (dimethylphenylsilyl)lithium in THF is then used directly for subsequent reactions or titrated to determine its molarity. The reagent is unstable at room temperature and should be stored at low temperatures (e.g., in a freezer or at 0 °C).[4]

Figure 1. Synthesis workflow for (dimethylphenylsilyl)lithium.

Quantitative Characterization: Titration

Due to its reactivity, the precise concentration of the prepared (dimethylphenylsilyl)lithium solution must be determined before use in stoichiometric reactions. A standard double titration method can be employed.[3]

Experimental Protocol: Titration

This protocol is a general method for titrating organolithium reagents.

Materials:

-

Solution of (dimethylphenylsilyl)lithium in THF

-

1,2-Dibromoethane

-

Standardized secondary butanol in xylene solution

-

Phenolphthalein indicator

-

Anhydrous diethyl ether or THF

Procedure:

-

An aliquot of the (dimethylphenylsilyl)lithium solution is taken and quenched with an excess of 1,2-dibromoethane. This reaction consumes the silyllithium.

-

The total base content is then determined by titration with a standardized solution of secondary butanol using phenolphthalein as an indicator.

-

A second aliquot of the original (dimethylphenylsilyl)lithium solution is taken and directly titrated with the standardized secondary butanol solution to determine the amount of non-silyllithium basic impurities (e.g., lithium alkoxides).

-

The concentration of (dimethylphenylsilyl)lithium is calculated from the difference between the two titration values.

Spectroscopic Characterization

Direct spectroscopic analysis of (dimethylphenylsilyl)lithium is complicated by its high reactivity and its tendency to exist in solution as aggregates. Consequently, much of the available data comes from the characterization of its more stable derivatives or is inferred from the analysis of its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing silyllithium reagents. Key nuclei for analysis are ¹H, ¹³C, ²⁹Si, and ⁷Li.

¹H and ¹³C NMR: The signals for the phenyl and methyl protons and carbons of the (dimethylphenylsilyl) moiety are expected. However, the exact chemical shifts can be complex due to aggregation and the ionic nature of the Si-Li bond. These spectra are most useful for confirming the consumption of the starting chlorosilane and the formation of silylated products after quenching the reaction.

⁷Li NMR: The chemical shift of ⁷Li is sensitive to its coordination environment. For organolithium compounds, the ⁷Li signal can provide information about the state of aggregation (monomer, dimer, etc.) and solvation.[6] For a lithium borate derivative formed from (dimethylphenylsilyl)lithium, the ⁷Li chemical shift was observed at δ 0.3 ppm in C₆D₆.[7]

²⁹Si NMR: This is the most diagnostic NMR technique for silyllithium reagents. The formation of the silyl anion results in a significant upfield shift of the ²⁹Si resonance compared to the corresponding neutral silane. For example, the ²⁹Si NMR chemical shift for a lithium borate derivative containing three dimethylphenylsilyl groups is observed at δ -13.8 ppm.[7] In contrast, the ²⁹Si chemical shift of a neutral acylsilane product is found much further downfield, for instance at δ -17.01 ppm.[8]

Table 1: NMR Spectroscopic Data for a (Dimethylphenylsilyl)-Containing Derivative (Data for Lithium tris(dimethylphenylsilyl)methoxyborate in C₆D₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks | Reference |

| ¹H | 0.69 | s, 18H (Si-CH₃) | [7] |

| 3.44 | s, 3H (O-CH₃) | [7] | |

| 7.06-7.59 | m, 15H (Phenyl) | [7] | |

| ¹³C | 3.0 | Si-CH₃ | [7] |

| 59.4 | O-CH₃ | [7] | |

| 127.0, 128.3, 134.6, 150.4 | Phenyl carbons | [7] | |

| ⁷Li | 0.3 | [7] | |

| ²⁹Si | -13.8 | Half-height width = 126 Hz | [7] |

Infrared (IR) Spectroscopy

In-situ IR spectroscopy can be used to monitor the formation of (dimethylphenylsilyl)lithium by observing the disappearance of the Si-Cl stretching vibration from the starting material, chlorodimethylphenylsilane. The product itself would be expected to show characteristic vibrations for the Si-phenyl and Si-methyl groups.[1] However, specific IR spectra for the isolated reagent are not commonly reported due to its instability. The primary use of IR is in the characterization of the stable organic products formed from reactions involving the silyllithium reagent.

UV-Visible (UV-Vis) Spectroscopy

Solutions of (dimethylphenylsilyl)lithium in THF are described as being purple, indicating absorption in the visible range.[4] This color is characteristic of many silyl anion species. However, detailed UV-Vis spectra are generally not used for routine characterization. The technique is more commonly applied to study the electronic transitions in stable organometallic complexes or to monitor specific reactions, such as the formation of lithium-chromogenic complexes for quantification.[9]

Reactivity and Logical Relationships

(Dimethylphenylsilyl)lithium is a powerful nucleophile that readily reacts with a wide array of electrophiles. This reactivity is the cornerstone of its utility in synthetic chemistry.

Key Reactions:

-

Addition to Carbonyls: Reacts with aldehydes and ketones to form α-hydroxysilanes.

-

Epoxide Opening: Acts as a nucleophile to open epoxide rings, yielding β-hydroxysilanes.[1]

-

Substitution Reactions: Displaces halides from alkyl and aryl halides to form new organosilanes.[1]

-

Conjugate Addition: In the presence of copper(I) salts, it can undergo 1,4-addition to α,β-unsaturated carbonyl compounds.[2]

Figure 2. Reactivity of (dimethylphenylsilyl)lithium as a nucleophile.

Conclusion

(Dimethylphenylsilyl)lithium is a highly valuable synthetic tool whose spectroscopic characterization requires careful consideration of its reactive nature. While direct, comprehensive spectroscopic data of the reagent in solution is limited, a combination of NMR analysis of stable derivatives (particularly ⁷Li and ²⁹Si NMR), in-situ monitoring of its formation, and quantitative titration provides the necessary characterization for its effective use. The protocols and data presented in this guide offer a framework for the synthesis, analysis, and application of this important silylating agent in a research and development setting.

References

- 1. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: 29Si NMR of (Dimethylphenylsilyl)lithium and Related Species

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes the 29Si NMR chemical shift data for compounds related to the synthesis and reactions of (dimethylphenylsilyl)lithium.

| Compound | Structure | 29Si NMR Chemical Shift (δ, ppm) | Solvent | Reference Compound |

| Chlorodimethylphenylsilane | PhMe2SiCl | +16.3 | CDCl3 | TMS |

| (Dimethylphenylsilyl)acetonitrile | PhMe2SiCH2CN | -4.5 | CDCl3 | TMS |

Note: TMS = Tetramethylsilane

Experimental Protocols

Detailed methodologies for the synthesis of (dimethylphenylsilyl)lithium and a representative subsequent reaction are provided below. These protocols are based on established synthetic procedures.

Synthesis of (Dimethylphenylsilyl)lithium

This procedure describes the in situ generation of (dimethylphenylsilyl)lithium from chlorodimethylphenylsilane and lithium metal. The resulting solution is typically used immediately in subsequent reactions.

Materials:

-

Chlorodimethylphenylsilane (PhMe2SiCl)

-

Lithium metal, finely cut

-

Anhydrous tetrahydrofuran (THF)

-

An inert atmosphere (e.g., Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is placed under an inert atmosphere.

-

Finely cut lithium metal (4 equivalents) is added to the flask.

-

Anhydrous THF is added to cover the lithium metal.

-

The mixture is cooled to 0 °C using an ice bath.

-

Chlorodimethylphenylsilane (1 equivalent) is added dropwise to the stirred suspension of lithium in THF.

-

The reaction mixture is stirred at 0 °C for 4-6 hours. The formation of the silyllithium reagent is often indicated by a color change of the solution (e.g., to a dark red or brown).

-

The resulting solution of (dimethylphenylsilyl)lithium is used immediately for the next synthetic step.

Reaction of (Dimethylphenylsilyl)lithium with Acetonitrile (Illustrative)

This protocol exemplifies a typical reaction of the freshly prepared (dimethylphenylsilyl)lithium solution.

Materials:

-

Solution of (dimethylphenylsilyl)lithium in THF (from the previous step)

-

Acetonitrile (CH3CN), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Standard glassware for workup and purification

Procedure:

-

The solution of (dimethylphenylsilyl)lithium is cooled to -78 °C using a dry ice/acetone bath.

-

Anhydrous acetonitrile (1 equivalent) is added dropwise to the cold silyllithium solution.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, (dimethylphenylsilyl)acetonitrile.

-

The product can be further purified by column chromatography or distillation.

29Si NMR Spectroscopy of Silyllithium Compounds

While a specific experimental value for (dimethylphenylsilyl)lithium is elusive, the 29Si NMR chemical shifts of silyllithium compounds are known to be influenced by several factors, including the substituents on the silicon atom and the solvent. Generally, the replacement of a chlorine atom in a chlorosilane with a lithium atom leads to a significant upfield shift (to a lower ppm value) in the 29Si NMR spectrum. For aryl- and alkyl-substituted silyllithiums, these shifts are typically found in the range of -10 to -40 ppm. However, the presence of heteroatom substituents can lead to "unexpected" downfield shifts.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the logical relationship of the analytical process.

Caption: Synthesis of (dimethylphenylsilyl)acetonitrile.

Caption: 29Si NMR analytical workflow.

Phenyldimethylsilyllithium (PhMe2SiLi): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyldimethylsilyllithium (PhMe2SiLi) is a potent nucleophilic silylating agent with significant applications in organic synthesis. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its preparation and key reactions, and safety considerations for its handling. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.

Physical Properties

Quantitative physical data for phenyldimethylsilyllithium is not extensively documented in readily available literature, primarily due to its reactive and unstable nature, as it is typically prepared and used in situ. It is generally handled as a solution in an appropriate aprotic solvent.

| Property | Value |

| Appearance | Deep red solution in THF |

| Molecular Formula | C8H11LiSi |

| Molecular Weight | 142.20 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in aprotic polar solvents like THF |

| CAS Number | 25395-53-1 |

Chemical Properties and Reactivity

Phenyldimethylsilyllithium is a powerful nucleophile, exhibiting reactivity similar to that of Grignard reagents. Its chemical behavior is characterized by the nucleophilic attack of the silyl anion on a wide range of electrophiles.

Key Chemical Characteristics:

-

Nucleophilicity: It readily attacks electrophilic centers, including carbonyl carbons, epoxides, and alkyl halides.

-

Basicity: As an organolithium reagent, it is a strong base and will be quenched by protic sources.

-

Synthesis: It is typically prepared by the reaction of phenyldimethylsilyl chloride with lithium metal. This process involves the initial formation of 1,1,2,2-tetramethyl-1,2-diphenyldisilane, which is then cleaved by lithium to yield the desired silyllithium reagent. By-products such as 1,3-diphenyl-1,1,2,2,3,3-hexamethyltrisilane and dimethyldiphenylsilane can also be formed.

-

Stability: PhMe2SiLi is highly reactive and sensitive to air and moisture. It must be handled under an inert atmosphere (e.g., argon or nitrogen).

Reactions with Carbonyl Compounds

PhMe2SiLi reacts with aldehydes and ketones to form α-hydroxy-substituted silanes. This reaction proceeds via nucleophilic addition to the carbonyl carbon.

Conjugate Addition Reactions

It undergoes conjugate addition to α,β-unsaturated carbonyl compounds, such as enones. In some cases, this is followed by the elimination of a leaving group, leading to the formation of β-silyl-α,β-unsaturated carbonyl compounds.

Reactions with Amides and Nitriles

The reaction of PhMe2SiLi with N,N-dimethylamides can proceed through complex pathways involving carbene and α-silyllithium intermediates. Its reaction with nitriles can lead to various products, including acylsilanes, depending on the nitrile's structure.

Reactions with Silyl Enol Ethers

Phenyldimethylsilyllithium can displace the silyl group from silyl enol ethers to generate lithium enolates under relatively mild conditions.

Experimental Protocols

Preparation of Phenyldimethylsilyllithium

Materials:

-

Lithium metal (fine wire or granules)

-

Phenyldimethylsilyl chloride (PhMe2SiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas supply (Argon or Nitrogen)

-

Dry glassware

Procedure:

-

All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.

-

In a three-necked flask equipped with a condenser, a dropping funnel, and an inert gas inlet, place freshly cut lithium metal in anhydrous THF.

-

Slowly add a solution of phenyldimethylsilyl chloride in anhydrous THF to the stirred suspension of lithium metal at room temperature.

-

The reaction mixture will gradually turn a deep red color, indicating the formation of the silyllithium reagent. The reaction involves the initial rapid formation of 1,1,2,2-tetramethyl-1,2-diphenyldisilane, followed by the slower cleavage of the Si-Si bond by lithium to form PhMe2SiLi.

-

The concentration of the prepared reagent can be determined by double titration.

Reaction with an α,β-Unsaturated Ketone (Example)

Materials:

-

Phenyldimethylsilyllithium solution in THF

-

α,β-Unsaturated ketone (e.g., cyclohexenone)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Inert gas supply (Argon or Nitrogen)

-

Dry glassware

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the α,β-unsaturated ketone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the solution of phenyldimethylsilyllithium in THF to the cooled ketone solution via a cannula or syringe.

-

Stir the reaction mixture at -78 °C for the appropriate time to ensure complete reaction.

-

Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).

-

Allow the mixture to warm to room temperature.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the product by chromatography.

Mandatory Visualizations

Caption: Synthesis of PhMe2SiLi from PhMe2SiCl and Lithium.

Caption: Conjugate Addition of PhMe2SiLi to an Enone.

Safety and Handling

Organolithium reagents like phenyldimethylsilyllithium are hazardous and require strict safety protocols for handling.

-

Pyrophoric Nature: While not explicitly stated for PhMe2SiLi, many organolithium compounds are pyrophoric and can ignite spontaneously on contact with air. Always handle under an inert atmosphere.

-

Water Reactivity: PhMe2SiLi reacts violently with water and other protic sources. All glassware and solvents must be scrupulously dried before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

-

Storage: Store solutions of PhMe2SiLi under an inert atmosphere in a cool, dry place, away from sources of ignition and incompatible substances.

-

Spill and Waste Disposal: In case of a small spill, it can be quenched with a non-reactive powder like sand or sodium bicarbonate. Large spills require immediate evacuation and professional assistance. Quench residual reagent in reaction flasks and syringes carefully with a less reactive alcohol (e.g., isopropanol) at low temperatures before cleaning. Dispose of all chemical waste in accordance with local regulations.

The Dawn of Silyl Anions: A Technical Guide to the Discovery and History of Silyllithium Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of silyllithium reagents, a cornerstone of modern organosilicon chemistry. From their initial, challenging synthesis to their now widespread application in organic and medicinal chemistry, this document provides a comprehensive overview of the key milestones, experimental protocols, and foundational concepts that have shaped this important class of reagents.

The Pioneering Discovery: The Work of Kraus and Eatough

The first documented synthesis of a silyllithium reagent was a landmark achievement in organometallic chemistry, accomplished in 1933 by Charles A. Kraus and Herbert H. Eatough.[1] Their work, published in the Journal of the American Chemical Society, laid the groundwork for the entire field of silyl anion chemistry. They successfully prepared triethylsilyllithium by the reaction of hexaethyldisilane with lithium metal in ethylamine. This groundbreaking synthesis demonstrated for the first time that the silicon-silicon bond could be reductively cleaved to generate a nucleophilic silicon species.

Early Synthetic Methodology of Triethylsilyllithium

The initial method developed by Kraus and Eatough, while revolutionary, was indicative of the experimental challenges of the era. The reaction was carried out in liquid ammonia, a solvent capable of dissolving alkali metals to produce highly reducing solutions.

The Gilman Era: Expansion and Popularization

While Kraus and Eatough's discovery was the genesis, it was the extensive work of Henry Gilman and his research group that truly brought silyllithium reagents to the forefront of synthetic chemistry.[2] Gilman's contributions were vast, including the development of more practical synthetic methods, the exploration of the reactivity of silyllithium reagents with a wide range of electrophiles, and the introduction of the first qualitative test for the presence of organometallic reagents.

Key Synthetic Contributions of Henry Gilman

Gilman's group developed several key methods for the preparation of silyllithium reagents, most notably triphenylsilyllithium, which became a workhorse reagent in many laboratories.

A significant advancement was the direct reaction of a triorganochlorosilane with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF). This method avoided the need for preparing the disilane precursor and became a more direct and widely adopted route.

Gilman's group also refined the reductive cleavage of hexaphenyldisilane with lithium metal to produce triphenylsilyllithium. This method, a direct extension of Kraus and Eatough's work, proved to be a reliable route to this key reagent.

The Gilman Test: A Qualitative Leap in Characterization

A significant challenge in early organometallic chemistry was the confirmation of the formation of the desired reagent. In 1925, Gilman and Schulze developed a simple and effective colorimetric test for the detection of Grignard and organolithium reagents.[3] This test, which involves the reaction of the organometallic compound with Michler's ketone followed by oxidation with iodine, produces a characteristic greenish-blue color in the presence of the reagent. This qualitative test was an invaluable tool for chemists working with these highly reactive species in an era before modern spectroscopic techniques.

Evolution of Synthetic Methodologies

Following the foundational work of Kraus, Eatough, and Gilman, the field of silyllithium chemistry continued to evolve, with a focus on developing milder, more efficient, and more functional-group-tolerant synthetic methods.

The Still Synthesis of Trimethylsilyllithium

A major breakthrough came in 1980 when W. Clark Still and his group reported a convenient preparation of trimethylsilyllithium from hexamethyldisilane and lithium metal in the presence of a catalytic amount of an aromatic electron carrier, such as biphenyl or naphthalene. This method allowed for the efficient generation of the highly reactive and synthetically useful trimethylsilyllithium at low temperatures.

Modern Preparative Techniques

Current methods for the synthesis of silyllithium reagents often employ finely divided lithium metal, such as lithium powder or dispersion, to increase the surface area and accelerate the reaction. The use of ultrasonic irradiation (sonication) has also been shown to promote the formation of silyllithium reagents from chlorosilanes and lithium metal.

Early Characterization of Silyllithium Reagents

In the absence of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR), early characterization of silyllithium reagents relied on indirect evidence and chemical derivatization.

Pre-Spectroscopic Era

The formation of a silyllithium reagent was typically inferred from its characteristic reactions with known electrophiles. For example, quenching the reaction mixture with an alkyl halide and isolating the corresponding tetraorganosilane provided strong evidence for the presence of the silyl anion. The Gilman test also provided a crucial qualitative confirmation of the formation of the organometallic species.[3]

The Advent of NMR Spectroscopy

The development of NMR spectroscopy revolutionized the characterization of organometallic compounds. 1H, 13C, and 29Si NMR spectroscopy have become indispensable tools for confirming the structure and purity of silyllithium reagents. The chemical shifts observed in these spectra provide detailed information about the electronic environment of the silicon atom and its substituents.

Experimental Protocols

Protocol 1: Synthesis of Triphenylsilyllithium from Triphenylchlorosilane and Lithium Metal (Gilman's Method)

Materials:

-

Triphenylchlorosilane

-

Lithium metal (wire or sand)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is charged with lithium metal under a positive pressure of inert gas.

-

Anhydrous THF is added to the flask via a cannula or syringe.

-

A solution of triphenylchlorosilane in anhydrous THF is added dropwise to the stirred suspension of lithium metal at room temperature.

-

The reaction mixture is stirred at room temperature for a specified period (typically several hours) or until the lithium metal is consumed. The formation of the deep red-brown color of triphenylsilyllithium indicates the progress of the reaction.

-

The resulting solution of triphenylsilyllithium is then used directly in subsequent reactions.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (Li:Ph3SiCl) | ~2:1 | Gilman, H. et al. |

| Solvent | Anhydrous THF | Gilman, H. et al. |

| Temperature | Room Temperature | Gilman, H. et al. |

| Reaction Time | 4-12 hours | Gilman, H. et al. |

| Typical Yield | Not typically isolated; used in situ | Gilman, H. et al. |

Protocol 2: Synthesis of Trimethylsilyllithium from Hexamethyldisilane (Still's Method)

Materials:

-

Hexamethyldisilane

-

Lithium wire

-

Naphthalene (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with freshly cut lithium wire and naphthalene under an inert atmosphere.

-

Anhydrous THF is added, and the mixture is stirred at room temperature until the deep green color of lithium naphthalenide is formed.

-

The flask is cooled to 0 °C, and hexamethyldisilane is added dropwise via syringe.

-

The reaction mixture is stirred at 0 °C for several hours, during which the color of the solution changes from green to reddish-brown, indicating the formation of trimethylsilyllithium.

-

The resulting solution can be titrated to determine its concentration and used in subsequent reactions.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (Li:(Me3Si)2) | ~2:1 | Still, W. C. et al. |

| Catalyst | Naphthalene | Still, W. C. et al. |

| Solvent | Anhydrous THF | Still, W. C. et al. |

| Temperature | 0 °C | Still, W. C. et al. |

| Reaction Time | 2-4 hours | Still, W. C. et al. |

| Typical Yield | ~80-90% (by titration) | Still, W. C. et al. |

Signaling Pathways and Logical Relationships

Diagram 1: General Synthetic Pathways to Silyllithium Reagents

Caption: Key synthetic routes to silyllithium reagents.

Diagram 2: Experimental Workflow for Gilman's Synthesis of Triphenylsilyllithium

Caption: Workflow for preparing triphenylsilyllithium.

References

Aggregation State of (Dimethylphenylsilyl)lithium in Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dimethylphenylsilyl)lithium (PhMe₂SiLi) is a versatile silylating agent widely employed in organic synthesis. Its reactivity and selectivity are intrinsically linked to its aggregation state in solution. This technical guide provides an in-depth analysis of the likely aggregation state of (dimethylphenylsilyl)lithium in tetrahydrofuran (THF) solution. While direct quantitative studies on this specific silyllithium are not extensively documented in peer-reviewed literature, a comprehensive understanding can be constructed by examining analogous organolithium compounds and the established methodologies for determining their solution structures. This guide summarizes the relevant experimental techniques, presents inferred structural data, and provides detailed experimental protocols to facilitate further research in this area.

Introduction: The Importance of Aggregation State

Organolithium reagents, including silyllithiums, are known to form aggregates in solution, ranging from monomers to dimers, tetramers, and even higher-order structures. The degree of aggregation is a critical factor that influences the nucleophilicity, basicity, and steric environment of the reagent, thereby dictating its chemical behavior. The solvent plays a pivotal role in modulating this aggregation, with coordinating solvents like tetrahydrofuran (THF) generally favoring lower aggregation states through solvation of the lithium cations. Understanding the specific aggregation state of (dimethylphenylsilyl)lithium in THF is therefore essential for optimizing reaction conditions and predicting outcomes in synthetic applications.

Inferred Aggregation State of (Dimethylphenylsilyl)lithium in THF

This dimeric structure likely exists in equilibrium with a small, often NMR-spectroscopically unobservable, concentration of the monomeric species. The monomer is generally considered to be the more reactive species in solution.

Table 1: Inferred Aggregation Data for (Dimethylphenylsilyl)lithium in THF

| Parameter | Value | Method of Inference |

| Predominant Aggregation State | Dimer | Analogy to Phenyllithium in THF[1] |

| Inferred Aggregation Number (n) | ~2 | Analogy to Phenyllithium in THF[1] |

| Expected Species in Solution | [(PhMe₂SiLi)₂]·(THF)ₓ, [PhMe₂SiLi]·(THF)ᵧ | General knowledge of organolithium solvation |

Experimental Methodologies for Determining Aggregation State

The determination of the aggregation state of organolithium reagents in solution relies on a combination of spectroscopic and colligative property measurements.

Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution structure of organolithium compounds.

-

¹H and ¹³C NMR: These standard techniques are used to confirm the chemical structure of the silyl anion.[2]

-

⁷Li and ⁶Li NMR: The chemical shifts and multiplicities of lithium isotopes are highly sensitive to the coordination environment and aggregation state. The observation of scalar coupling between lithium and other nuclei (e.g., ¹³C or ²⁹Si) can provide direct evidence for the number of lithium atoms in an aggregate.

-

²⁹Si NMR: This technique directly probes the silicon center and can provide information about the electronic environment of the silyl anion within an aggregate.[2]

-

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size. By comparing the diffusion coefficient of the silyllithium species to that of known standards, its hydrodynamic radius and, consequently, its aggregation state can be determined.

Experimental Protocol: Multinuclear NMR Analysis of (Dimethylphenylsilyl)lithium in THF

-

Sample Preparation:

-

All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

-

THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

-

(Dimethylphenylsilyl)lithium is typically prepared in situ by the reaction of chlorodimethylphenylsilane with an excess of lithium metal in THF.[3]

-

An aliquot of the resulting solution is transferred to a pre-dried NMR tube, which is then flame-sealed or securely capped. For quantitative studies, the concentration of the silyllithium reagent should be determined by titration.[3]

-

-

NMR Acquisition:

-

Spectra should be acquired on a high-field NMR spectrometer equipped with a multinuclear probe.

-

Low temperatures (e.g., -80 °C to -120 °C) are often necessary to slow down dynamic exchange processes between different aggregate forms.

-

For ⁷Li and ⁶Li NMR, a dilute external standard (e.g., 0.1 M LiCl in D₂O or THF-d₈) is used for chemical shift referencing.

-

For ²⁹Si NMR, long acquisition times may be necessary due to the low natural abundance and long relaxation times of the ²⁹Si nucleus. The use of polarization transfer techniques (e.g., DEPT or INEPT) can enhance signal intensity.

-

Cryoscopy

Cryoscopy is a classical method for determining the molecular weight of a solute in solution by measuring the freezing point depression of a solvent.

Experimental Protocol: Cryoscopic Determination of the Aggregation Number

-

Apparatus: A cryoscopy apparatus typically consists of a jacketed freezing tube equipped with a sensitive thermometer (e.g., a Beckmann thermometer) and a stirrer.

-

Solvent Freezing Point Determination: The freezing point of a precisely weighed amount of pure, dry THF is carefully determined.

-

Freezing Point Depression Measurement: A precisely weighed amount of (dimethylphenylsilyl)lithium is added to the solvent, and the new freezing point of the solution is measured.

-

Calculation: The apparent molecular weight (M_exp) is calculated using the following equation:

M_exp = (K_f * w_solute) / (ΔT_f * w_solvent)

where:

-

K_f is the cryoscopic constant of THF (1.86 °C· kg/mol ).

-

w_solute is the weight of the silyllithium.

-

ΔT_f is the freezing point depression.

-

w_solvent is the weight of the THF.

-

-

Aggregation Number Calculation: The aggregation number (n) is then determined by:

n = M_exp / M_monomer

where M_monomer is the molecular weight of the monomeric (dimethylphenylsilyl)lithium.

Visualization of Aggregation Equilibrium

The equilibrium between the monomeric and dimeric forms of (dimethylphenylsilyl)lithium in THF can be visualized as a dynamic process. The following diagram illustrates this relationship.

Caption: Monomer-Dimer Equilibrium of (Dimethylphenylsilyl)lithium in THF.

Conclusion

References

- 1. Multinuclear NMR study of the solution structure and reactivity of tris(trimethylsilyl)methyllithium and its iodine ate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aggregation and C-N rotation of the lithium salt of N,N-dimethyldiphenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

An In-depth Technical Guide to Lithium Dimethyl(phenyl)silanide: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium dimethyl(phenyl)silanide ([LiSi(CH₃)₂(C₆H₅)]) is a potent organometallic reagent widely recognized for its utility as a silyl nucleophile in organic synthesis. Its International Union of Pure and Applied Chemistry (IUPAC) name is lithium dimethyl(phenyl)silanide .[1] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and reactivity. Detailed experimental protocols for its preparation and analysis are presented, along with a summary of its key reactions with various electrophiles. While direct applications in the final steps of drug synthesis are not extensively documented in publicly available literature, this document explores its role in constructing silicon-containing intermediates that are valuable in the synthesis of complex organic molecules.

Chemical Properties and Data

Lithium dimethyl(phenyl)silanide, also commonly referred to as phenyldimethylsilyllithium or PhMe₂SiLi, is a highly reactive species typically generated and used in situ.[1]

| Property | Value |

| IUPAC Name | lithium dimethyl(phenyl)silanide[1] |

| Synonyms | phenyldimethylsilyllithium, PhMe₂SiLi |

| CAS Number | 3839-31-4[1] |

| Molecular Formula | C₈H₁₁LiSi[1] |

| Molecular Weight | 142.2 g/mol [1] |

Synthesis and Experimental Protocols

The most common and practical synthesis of lithium dimethyl(phenyl)silanide involves the reductive cleavage of a silicon-halogen or silicon-silicon bond.[2]

Synthesis from Chlorodimethylphenylsilane

This method involves the reaction of chlorodimethylphenylsilane with an excess of lithium metal in an ethereal solvent, typically tetrahydrofuran (THF).[2] The reaction proceeds through the initial formation of a disilane, which is then cleaved by lithium to generate the silyllithium reagent.[3]

Experimental Protocol:

A flame-dried, 300-mL, two-necked Schlenk flask equipped with a magnetic stirring bar, nitrogen inlet, and a rubber septum is charged with 1.49 g (214 mmol) of lithium wire, cut into small segments. The flask is filled with nitrogen, and 60 mL of anhydrous tetrahydrofuran is added via syringe. To this suspension, 12.0 mL (71.5 mmol) of chlorodimethylphenylsilane is added by syringe at ambient temperature with stirring. A moderate evolution of heat is typically observed. The reaction flask is then tightly sealed and can be stored at -15 to -20 °C for an extended period (e.g., 59 hours) to ensure complete reaction. The resulting deep-colored (often purple) solution of dimethylphenylsilyllithium in THF is then ready for use.[4]

Analysis of Reagent Concentration

The concentration of the prepared silyllithium solution can be determined by titration or by a quantitative NMR method.

Titration Protocol:

The concentration of the dimethylphenylsilyllithium solution can be determined by titration against a standard acid, such as 0.1 N HCl, using phenolphthalein as an indicator.[4] A double titration method can also be employed for more accurate results, where one aliquot is quenched with water and another with 1,2-dibromoethane before titration.[5]

Quantitative ¹H NMR Protocol:

A rapid and simple method for determining the concentration and purity of the silyllithium reagent involves quenching an aliquot of the reaction mixture with an excess of a silyl chloride, such as chloro(trimethyl)silane (TMSCl). The resulting disilane product can be readily identified and quantified by ¹H NMR spectroscopy relative to an internal standard. This method allows for the simultaneous detection of the starting material, intermediates (like the disilane), and the desired silyllithium product (as its TMS-capped derivative).[2][3]

Reactivity and Synthetic Applications

Lithium dimethyl(phenyl)silanide is a powerful silyl nucleophile that readily reacts with a wide array of electrophilic substrates, enabling the formation of new silicon-carbon bonds.[2]

Reactions with Carbonyl Compounds

The addition of lithium dimethyl(phenyl)silanide to aldehydes and ketones is a fundamental method for the synthesis of α-hydroxysilanes. The reaction proceeds via nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which upon protonation yields the alcohol product. This reaction is generally fast and high-yielding.[2]

Synthesis of Acylsilanes

Lithium dimethyl(phenyl)silanide is a key reagent for the synthesis of acylsilanes. A preferred method involves the addition of the silyllithium reagent to a morpholine amide. This approach minimizes the over-addition that can be problematic with more reactive carboxylic acid derivatives like acid chlorides.[2][6]

Reactions with Other Electrophiles

The reactivity of lithium dimethyl(phenyl)silanide extends to a variety of other electrophiles, leading to a diverse range of organosilicon compounds.

| Electrophile | Product Class |

| Aldehydes, Ketones | α-Hydroxysilanes[2] |

| Esters | α-Silyl ketones or tertiary α,α-disilyl alcohols[2] |

| Morpholine Amides | Acylsilanes[2][6] |

| Nitriles | N-Silylimines (hydrolyze to α-silyl ketones)[2] |

| Silyl Enol Ethers | Lithium enolates[3][5] |

| 1,2-Dibromoethane | Dimethyl(phenyl)silyl bromide[3][5] |

| Aziridines | Ring-opened silylamines[2] |

Thermodynamic Data

Kinetic studies have been performed on the addition of silyllithium reagents to unsaturated substrates, providing insight into their reactivity.

| Reaction | ΔG‡ (kcal·mol⁻¹) | ΔH‡ (kcal·mol⁻¹) | ΔS‡ (cal·mol⁻¹·deg⁻¹) | Temperature (°C) |

| Addition to 1,1-diphenylethylene | 12.4 | 3.4 | -38.7 | -40 |

| Reaction with tetrahydrofuran | 26.4 | 19.0 | -24.5 | 30 |

Visualized Workflows and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving lithium dimethyl(phenyl)silanide.

Synthesis of Lithium Dimethyl(phenyl)silanide

Caption: Workflow for the synthesis and analysis of lithium dimethyl(phenyl)silanide.

General Reactivity as a Nucleophile

Caption: Nucleophilic reactions of lithium dimethyl(phenyl)silanide with various electrophiles.

Relevance to Drug Development

While specific, documented instances of lithium dimethyl(phenyl)silanide being used as a key reagent in the total synthesis of a marketed drug are not readily found in the surveyed literature, its utility in creating versatile synthetic intermediates is highly relevant to drug discovery and development. The introduction of a dimethyl(phenyl)silyl group can serve several purposes in a synthetic strategy:

-

Masked Hydroxyl Group: The silyl group can act as a stable precursor to a hydroxyl group, which can be unmasked under specific oxidative conditions. This strategy is valuable for protecting a reactive alcohol functionality during other synthetic transformations.

-

Stereochemical Control: The addition of lithium dimethyl(phenyl)silanide to chiral aldehydes and ketones can proceed with a high degree of diastereoselectivity, enabling the controlled formation of stereocenters.[2]

-

Further Functionalization: The resulting organosilicon compounds can be further elaborated into more complex structures, making them valuable building blocks in the synthesis of bioactive molecules.

Therefore, while not a common "end-game" reagent, lithium dimethyl(phenyl)silanide provides a reliable method for incorporating a versatile functional group that can facilitate the construction of complex molecular architectures found in many pharmaceutical agents.

Conclusion

Lithium dimethyl(phenyl)silanide is a cornerstone reagent in organosilicon chemistry. Its straightforward preparation, coupled with its high nucleophilicity towards a broad range of electrophiles, makes it an invaluable tool for the synthesis of diverse organosilicon compounds. For professionals in drug development, understanding the reactivity and handling of this reagent provides an opportunity to leverage silicon-based methodologies for the construction of complex intermediates and the strategic introduction of masked functional groups with stereochemical control. Further research into the application of this and other silyllithium reagents in the synthesis of novel bioactive compounds is a promising area for future investigation.

References

- 1. tus.elsevierpure.com [tus.elsevierpure.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Kinetic analysis of silicon–lithium alloying reaction in silicon single crystal using soft X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (Dimethylphenylsilyl)lithium for Researchers and Drug Development Professionals

(Dimethylphenylsilyl)lithium , a prominent member of the silyllithium reagent family, serves as a versatile and potent silyl nucleophile in modern organic synthesis. Its high reactivity and selectivity are instrumental in the formation of crucial carbon-carbon and carbon-heteroatom bonds, finding significant applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(Dimethylphenylsilyl)lithium, also known as phenyldimethylsilyllithium or by its formula PhMe₂SiLi, is an organometallic compound valued for its strong basic and nucleophilic characteristics.[1] Due to its high sensitivity to air and moisture, it requires careful handling under inert atmospheric conditions to maintain its efficacy.[1]

| Property | Value | Source |

| CAS Number | 3839-31-4 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₁LiSi | [2][3][4][5][6] |

| Molecular Weight | 142.2 g/mol | [2][4][7] |

| IUPAC Name | lithium;dimethyl(phenyl)silanide | [2] |

| Synonyms | phenyldimethylsilyllithium, PhMe₂SiLi, lithium dimethylphenylsilanide | [2][3][4][7] |

| Solubility | Soluble in THF, Et₂O | [5] |

Synthesis of (Dimethylphenylsilyl)lithium

The most prevalent method for synthesizing (dimethylphenylsilyl)lithium is through the reductive cleavage of a silicon-halogen bond using an excess of lithium metal in an ethereal solvent, typically tetrahydrofuran (THF).[2]

Experimental Protocol: Synthesis from Chlorodimethylphenylsilane

This protocol is adapted from a procedure reported by Fleming and coworkers.[8]

Materials:

-

Chlorodimethylphenylsilane

-

Lithium wire

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A flame-dried, two-necked Schlenk flask equipped with a magnetic stirring bar, nitrogen inlet, and a rubber septum is charged with lithium wire (214 mmol, 1.5 equiv).[8]

-

The flask is filled with nitrogen, and anhydrous THF (60 mL) is added via syringe.[8]

-

Chlorodimethylphenylsilane (71.5 mmol) is added to the stirred suspension of lithium wire at ambient temperature.[8] A moderate evolution of heat may be observed.[8]

-

The reaction flask is tightly sealed and stored at -15 to -20 °C for approximately 59 hours.[8]

-

The resulting deep-colored (often purple) solution of (dimethylphenylsilyl)lithium is then ready for use.[8] It is advisable to titrate the solution to determine its exact molarity before use in subsequent reactions.[8]

Logical Workflow for the Synthesis of (Dimethylphenylsilyl)lithium:

Reactivity and Synthetic Applications

(Dimethylphenylsilyl)lithium is a potent silyl nucleophile that readily reacts with a wide array of electrophiles, enabling the formation of new silicon-carbon bonds.[2]

3.1. Addition to Carbonyl Compounds

A fundamental application is its addition to carbonyl compounds to synthesize α-hydroxy silanes. The nucleophilic silyl anion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which upon protonation yields the alcohol product.[2]

Experimental Protocol: Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one

This procedure details the reaction of (dimethylphenylsilyl)lithium with a morpholine amide to form an acylsilane.[8]

Materials:

-

1-morpholinopropan-1-one

-

(Dimethylphenylsilyl)lithium solution in THF

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere is charged with 1-morpholinopropan-1-one (41.9 mmol) and anhydrous THF (45 mL).[8]

-

The solution is cooled to -74 °C using a dry ice/acetone bath.[8]

-

A 0.97 M solution of (dimethylphenylsilyl)lithium in THF (50.4 mmol, 1.2 equiv) is added dropwise, maintaining the internal temperature below -60 °C.[8]

-

The reaction mixture is stirred for 70 minutes at -75 °C.[8]

-

The reaction is quenched with 100 mL of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.[8]

-

The product is extracted with hexanes and ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield the acylsilane product.[8]

Signaling Pathway for Acylsilane Synthesis:

3.2. Other Key Reactions

-

Conjugate Addition: In the presence of copper(I) salts, it can undergo 1,4-conjugate addition to α,β-unsaturated systems.[2]

-

Epoxide Opening: It can open epoxide rings via nucleophilic attack to generate β-hydroxy silanes.[2]

-

Displacement of Halides: (Dimethylphenylsilyl)lithium can displace halide ions from organic halides to form organosilanes.[2]

Spectroscopic Characterization

Spectroscopic methods are crucial for the characterization of (dimethylphenylsilyl)lithium and its reaction products.

| Technique | Observed Features |

| ¹H NMR | Confirms the presence of the dimethyl and phenyl protons of the silyl moiety.[2] |

| ¹³C NMR | Provides information on the carbon skeleton.[2] |

| ²⁹Si NMR | Diagnostic for the silyl anion, with chemical shifts appearing at significantly different values compared to neutral silanes.[2] The exact shift is highly dependent on the solvent and aggregation state.[2] |

| ⁷Li NMR | Used to study the local environment of the lithium counterion.[2] |

| IR Spectroscopy | Shows characteristic vibrational frequencies for Si-phenyl and Si-methyl bonds.[2] |

Spectroscopic Data for a Representative Acylsilane Product (1-(Dimethyl(phenyl)silyl)propan-1-one): [8]

| Nucleus | Chemical Shift (δ) |

| ¹H NMR | 0.51 (s, 6H), 0.92 (t, J = 7.3 Hz, 3H), 2.61 (q, J = 7.2 Hz, 2H), 7.36–7.44 (m, 3H), 7.54–7.58 (m, 2H) |

| ¹³C NMR | -4.8, 6.1, 41.9, 128.1, 129.8, 133.9, 134.6, 246.2 |

| ²⁹Si NMR | -17.01 |

Safety and Handling

(Dimethylphenylsilyl)lithium is a pyrophoric substance, meaning it can ignite spontaneously on contact with air.[9] It is also highly reactive with water. Therefore, stringent safety precautions are mandatory.

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[3][9]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves underneath neoprene gloves).[9][10] A face shield is recommended for larger scale operations.[10]

-

Solvent: Use anhydrous solvents to prevent reaction and decomposition.[5][8]

-

Storage: Store in a tightly sealed container under an inert atmosphere, typically in a refrigerator or freezer for long-term stability.[8]

-

Spills: In case of a small spill, it should be smothered with a dry powder absorbent such as sand or sodium carbonate. Do not use water or carbon dioxide extinguishers.

This technical guide provides a foundational understanding of (dimethylphenylsilyl)lithium, a critical reagent in organic synthesis. For professionals in drug development and chemical research, a thorough comprehension of its properties, synthesis, and handling is paramount for its safe and effective application in the laboratory.

References

- 1. Cas 3839-31-4,Lithium, (dimethylphenylsilyl)- | lookchem [lookchem.com]

- 2. Lithium, (dimethylphenylsilyl)- | 3839-31-4 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Lithium, (dimethylphenylsilyl)- | 3839-31-4 [m.chemicalbook.com]

- 7. Lithium, (dimethylphenylsilyl)- | C8H11LiSi | CID 10964620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ehs.ucr.edu [ehs.ucr.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

The Genesis of a Key Reagent: Early Methods for the Preparation of Phenyldimethylsilyllithium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenyldimethylsilyllithium [(C₆H₅)(CH₃)₂SiLi] has emerged as a versatile and indispensable reagent in organic synthesis, enabling the formation of carbon-silicon bonds and facilitating a range of synthetic transformations. This guide delves into the foundational early studies that established the primary methodologies for its preparation, providing a comprehensive resource on the core experimental protocols, quantitative data, and the underlying reaction pathways.

Core Synthesis: From Chlorosilane to Silyllithium

The dominant and historically significant method for preparing phenyldimethylsilyllithium involves the reaction of chlorodimethylphenylsilane with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF). Early investigations revealed that this transformation is not a direct displacement but rather a two-step process. Initially, the chlorosilane undergoes a Wurtz-type coupling in the presence of lithium to form the intermediate 1,1,2,2-tetramethyl-1,2-diphenyldisilane. Subsequent cleavage of the silicon-silicon bond in this disilane by excess lithium yields the desired phenyldimethylsilyllithium.[1][2]

Experimental Protocols

The following protocols are based on the seminal work in the field and represent the most common early methods for the preparation of phenyldimethylsilyllithium.

Method 1: In Situ Preparation from Chlorodimethylphenylsilane

This procedure, adapted from the work of Fleming and coworkers, is a widely used method for the generation of phenyldimethylsilyllithium for immediate use in subsequent reactions.[3]

Materials:

-

Lithium wire, containing 1% sodium

-

Chlorodimethylphenylsilane

-

Tetrahydrofuran (THF), freshly distilled from sodium-benzophenone ketyl

Procedure:

-

A flame-dried, two-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with lithium wire (coarsely cut).

-

The flask is flushed with dry nitrogen, and anhydrous THF is added via syringe.

-

Chlorodimethylphenylsilane is added dropwise to the stirred suspension of lithium in THF at room temperature.

-

The reaction mixture is stirred at 0 °C for a specified period (typically 4.5 hours) to ensure the complete formation of the silyllithium reagent.[4]

-

The resulting dark reddish-brown solution of phenyldimethylsilyllithium is then ready for use. The concentration of the reagent can be determined by titration.[1]

Method 2: Isolation of the Intermediate Disilane

In some early studies, the intermediate 1,1,2,2-tetramethyl-1,2-diphenyldisilane was isolated before its cleavage to the silyllithium.

Step 1: Synthesis of 1,1,2,2-Tetramethyl-1,2-diphenyldisilane

-

Chlorodimethylphenylsilane is reacted with a stoichiometric amount of lithium metal in THF.

-

The reaction is typically run at room temperature until the starting chlorosilane is consumed.

-

Standard aqueous work-up and purification by distillation or crystallization yields the pure disilane.

Step 2: Cleavage of the Disilane

-

The isolated 1,1,2,2-tetramethyl-1,2-diphenyldisilane is dissolved in anhydrous THF.

-

Excess lithium metal is added to the solution.

-

The mixture is stirred at room temperature until the cleavage is complete, indicated by the formation of the characteristic reddish-brown color of the silyllithium reagent.

Quantitative Data Summary

The following table summarizes typical quantitative data from early preparations of phenyldimethylsilyllithium. It is important to note that yields were often determined by derivatization reactions due to the reactive nature of the silyllithium species.

| Precursor | Method | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Notes |

| Chlorodimethylphenylsilane | In Situ | THF | 4-6 | 0 to RT | 70-85 | Yields are based on subsequent reactions with electrophiles. The solution contains lithium chloride as a byproduct. |

| 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | Cleavage | THF | 2-4 | RT | >90 | This method provides a solution of phenyldimethylsilyllithium free of lithium chloride. |

Analysis and Titration: The concentration of phenyldimethylsilyllithium solutions was often determined by a double titration method.[1] One aliquot is quenched with water, and another with 1,2-dibromoethane followed by water. Titration of both solutions with a standard acid allows for the calculation of the silyllithium concentration.[2]

Reaction Pathways and Logical Relationships

The preparation of phenyldimethylsilyllithium from its chlorosilane precursor is a fascinating interplay of coupling and cleavage reactions. The following diagrams illustrate the key transformations and the logical flow of the synthesis.

Byproducts and Considerations

The preparation of phenyldimethylsilyllithium is not without the formation of byproducts. Besides the expected lithium chloride, early studies identified other silicon-containing species. These include 1,1,2,2-tetramethyl-1,2-diphenyldisiloxane, which arises from the reaction of the chlorosilane with trace oxides or hydroxides on the surface of the lithium metal.[1] This disiloxane can be cleaved by phenyldimethylsilyllithium to form lithium dimethyl(phenyl)silanoxide.[1] Other reported byproducts include higher polysilanes and dimethyldiphenylsilane.[1] Careful control of reaction conditions and the use of high-purity reagents are crucial to minimize the formation of these impurities.

Conclusion

The early studies on the preparation of phenyldimethylsilyllithium laid a robust foundation for the widespread use of this versatile reagent. The two-step pathway involving the formation and subsequent cleavage of a disilane intermediate remains the cornerstone of its synthesis. The detailed experimental protocols and an understanding of the reaction pathways and potential byproducts, as outlined in this guide, are essential for any researcher, scientist, or drug development professional seeking to effectively utilize this powerful synthetic tool.

References

- 1. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A709111G [pubs.rsc.org]

- 2. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to the Reductive Cleavage of Disilanes for the Formation of Silyllithium Reagents

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This guide provides a comprehensive overview of the synthesis of silyllithium reagents via the reductive cleavage of the silicon-silicon bond in disilanes using lithium metal. It covers the underlying mechanism, substrate scope, detailed experimental protocols, and key quantitative data.

Introduction

Silyllithium reagents are potent nucleophiles and valuable intermediates in synthetic organic and organometallic chemistry. They serve as powerful tools for the formation of silicon-carbon and silicon-heteroatom bonds, enabling the synthesis of complex organosilicon compounds. One of the fundamental methods for generating these reagents is the reductive cleavage of a Si-Si bond in a disilane precursor using an alkali metal, most commonly lithium.

This method is particularly effective for disilanes bearing aryl substituents, which are crucial for stabilizing the key intermediate. While the direct cleavage of isolated disilanes is a valid strategy, a more common and practical approach involves the in situ formation of the disilane from a corresponding chlorosilane, followed immediately by its reductive cleavage in the same pot. This guide will detail the mechanism, scope, and experimental procedures for this important transformation.

Reaction Mechanism and Scope

The reductive cleavage of a disilane with lithium metal is initiated by a single electron transfer (SET) from the surface of the lithium metal to the disilane molecule. This process forms a transient disilane radical anion. The presence of aryl groups on the silicon atoms is critical as they delocalize the negative charge, stabilizing this intermediate. The weakened Si-Si bond in the radical anion then undergoes homolytic or heterolytic cleavage to generate the silyllithium reagent.

Key characteristics of the reaction include:

-

Substrate Requirement: The reaction is generally limited to disilanes containing at least one aryl substituent per silicon atom (e.g., phenyl). Peralkyldisilanes, such as hexamethyldisilane, are typically resistant to cleavage by lithium metal under standard conditions.[1]

-

Reaction Pathway: The most accepted pathway involves the formation of a radical anion intermediate, which subsequently fragments.

-

Common Practice: A prevalent method involves the reaction of an arylchlorosilane with lithium. This process first yields the corresponding disilane via Wurtz-type coupling, which is then cleaved in situ by excess lithium to afford two equivalents of the silyllithium reagent.[2][3]

-

Side Reactions: Competing reactions can occur, including the cleavage of silicon-carbon bonds, particularly in highly substituted or strained systems. Byproducts from the initial coupling reaction, such as polysilanes, may also be present.[3][4]

The overall transformation for an in situ preparation can be visualized as a two-step process occurring in a single reaction vessel.

Caption: Workflow for the common in situ synthesis of silyllithiums.

The detailed mechanism involving the single electron transfer is illustrated below.

Caption: Mechanism showing the single electron transfer (SET) pathway.

Quantitative Data

The yield of silyllithium reagents prepared via reductive cleavage can be high, though it is dependent on the substrate, purity of reagents, and reaction conditions. The most common method for quantification is titration or quenching with a known electrophile followed by analysis (e.g., GC or NMR).

| Disilane Precursor (Generated in situ) | Silyllithium Product | Solvent | Typical Yield | Reference |

| 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | Dimethylphenylsilyllithium | THF | ~70% (by titration) | [2] |

| Hexaphenyldisilane | Triphenylsilyllithium | THF | High (Qualitative) | Gilman, H. et al. |

Note: Yields are often determined by titrating the resulting silyllithium solution or by derivatization, as isolation of the silyllithium salt is not standard practice.

Experimental Protocols

The following protocol is adapted from a procedure in Organic Syntheses and describes the reliable, large-scale preparation of dimethylphenylsilyllithium. This method exemplifies the in situ generation and subsequent cleavage of the disilane intermediate.[2]

Protocol: Preparation of Dimethylphenylsilyllithium

Materials:

-

Lithium wire containing 0.5-0.8% sodium (e.g., 1.49 g, 214 mmol)

-

Chlorodimethylphenylsilane (12.0 mL, 71.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (60 mL)

Equipment:

-

300-mL two-necked, flame-dried Schlenk flask

-

Magnetic stirring bar

-

Nitrogen inlet and bubbler

-

Rubber septum

-

Syringes

Procedure:

-

Setup: A 300-mL, two-necked Schlenk flask equipped with a magnetic stirring bar is flame-dried under vacuum and backfilled with dry nitrogen.

-

Lithium Preparation: The flask is charged with lithium wire (1.49 g, 214 mmol, cut into small pieces).

-

Solvent Addition: Anhydrous THF (60 mL) is added via syringe to the flask containing the lithium.

-

Addition of Chlorosilane: Chlorodimethylphenylsilane (12.0 mL, 71.5 mmol) is added dropwise via syringe to the stirred suspension of lithium in THF at ambient temperature over approximately 10-15 minutes.

-

Reaction Progression: Upon addition, the reaction mixture typically turns cloudy and gradually develops a dark, olive-green color. After about 1-2 hours, the color deepens to a dark reddish-brown or purple, indicating the formation of the silyllithium reagent. The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.

-

Completion and Use: The reaction is typically stirred for a total of 4-6 hours at room temperature to ensure complete cleavage of the intermediate disilane. The resulting deep purple solution of dimethylphenylsilyllithium is not isolated but is used directly for subsequent reactions. The concentration can be determined by titration against a standard acid or by a Gilman double titration.

Safety Notes:

-

Silyllithium reagents are pyrophoric and react violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).

-

Lithium metal is highly reactive. Handle with care and quench any excess metal cautiously with a high-boiling alcohol like isopropanol or tert-butanol.

-

The reaction is exothermic. Ensure adequate cooling is available.

This document is intended for informational purposes for qualified researchers and professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Item - Selective SiâC Bond Cleavage as Synthetic Entry to a Functionalized Lithiosilane - American Chemical Society - Figshare [acs.figshare.com]

Illuminating the Silicon-Lithium Bond: A Technical Guide to the Theoretical Calculation of Silyllithium Reagent Structures

Abstract

Silyllithium reagents are powerful nucleophiles and indispensable tools in modern synthetic chemistry, enabling the formation of silicon-carbon and silicon-heteroatom bonds with high precision. The reactivity and selectivity of these reagents are intrinsically linked to their molecular structure, which is often complex and subject to aggregation and solvation effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to elucidate the structures of silyllithium reagents. We present a summary of key structural data derived from quantum chemical calculations, detail representative experimental protocols for the synthesis of these reagents, and illustrate a computationally-derived reaction pathway.

Introduction